Calcium tin oxide

Description

Structure

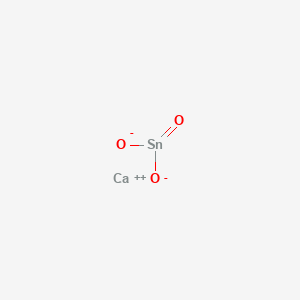

2D Structure

Properties

IUPAC Name |

calcium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Sn/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQGTZYKXIXXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892175 | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White powder; [Alfa Aesar MSDS] | |

| Record name | Calcium tin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12013-46-6 | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Fabrication Methodologies for Calcium Tin Oxide Systems

Solid-State Reaction Techniques

Solid-state reactions represent a traditional and straightforward approach to synthesizing ceramic materials like calcium tin oxide. This method involves the direct reaction of solid precursors at elevated temperatures.

Conventional solid-state synthesis of this compound typically involves the intimate mixing of precursor powders, followed by high-temperature calcination. The most common precursors are calcium carbonate (CaCO3) or calcium oxide (CaO) and tin(IV) oxide (SnO2).

The process generally requires high calcination temperatures, often exceeding 1300°C, to facilitate the diffusion of ions and the formation of the desired CaSnO3 phase. fishersci.ca For instance, the synthesis of pure CaSnO3 can necessitate temperatures as high as 1450°C to 1600°C with prolonged reaction times, sometimes up to 24 hours, to ensure the reaction goes to completion. fishersci.canih.gov These demanding conditions are a significant drawback, leading to the formation of larger crystallites and potential inhomogeneity. americanelements.com The process often involves multiple cycles of grinding and firing to achieve a phase-pure product. nih.gov

Table 1: Comparison of Conventional High-Temperature Synthesis Parameters

| Calcium Precursor | Tin Precursor | Temperature Range (°C) | Reaction Time (hours) | Key Observations |

|---|---|---|---|---|

| CaCO₃ | SnO₂ | 1300-1600 | 2-24 | High temperatures required for complete reaction; potential for large grain sizes. fishersci.canih.gov |

| CaO | SnO₂ | >1300 | >2 | Similar to using CaCO₃; requires high energy input. fishersci.ca |

To overcome the limitations of high-temperature methods, researchers have developed low-temperature solid-state alternatives. These methods often employ more reactive precursors or modified reaction environments to lower the required synthesis temperature.

One notable low-temperature approach involves using hydrated metal salts as precursors. For example, nanopowders of calcium stannate have been successfully prepared at a significantly lower calcination temperature of 400°C over 4 hours. This was achieved by reacting tin(IV) chloride pentahydrate (SnCl4·5H2O), calcium chloride (CaCl2), and calcium hydroxide (B78521) (Ca(OH)2). A key aspect of this method is the ability to control the final phase of the product by adjusting the stoichiometric ratio of the precursors. By varying the weight ratio of tin to calcium, different compounds such as tin oxide (SnO2), calcium stannate (CaSnO3), and calcium orthostannate (Ca2SnO4) can be selectively synthesized.

Another effective low-temperature technique is the molten salt method. In this approach, precursors like CaCO3 and SnO2 are heated in a eutectic salt mixture, such as KCl-LiCl. The molten salt acts as a solvent, facilitating the diffusion of reactants and enabling the formation of phase-pure orthorhombic CaSnO3 at temperatures as low as 850°C to 1000°C, which is considerably lower than conventional methods. nih.govwikipedia.org

Furthermore, modifying the reaction atmosphere can also reduce the synthesis temperature. A process utilizing a CO/CO2 atmosphere has been shown to produce CaSnO3 precursors at temperatures between 800°C and 1000°C with significantly shorter roasting times of 15 to 60 minutes. fishersci.ca

Table 2: Low-Temperature Solid-State Synthesis Parameters

| Method | Precursors | Temperature (°C) | Time | Product(s) |

|---|---|---|---|---|

| Mechanochemical | SnCl₄·5H₂O, CaCl₂, Ca(OH)₂ | 400 | 4 hours | CaSnO₃, Ca₂SnO₄, SnO₂ (phase depends on Sn:Ca ratio) |

| Molten Salt | CaCO₃, SnO₂ in KCl-LiCl | 850-1000 | 3 hours | Phase-pure CaSnO₃ nih.govwikipedia.org |

| Controlled Atmosphere | CaCO₃, SnO₂ in CO/CO₂ | 800-1000 | 15-60 min | CaSnO₃ precursor fishersci.ca |

Conventional High-Temperature Synthesis Protocols

Solution-Based Chemical Synthesis Approaches

Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, lower synthesis temperatures, and enhanced control over particle size and morphology, often at the nanoscale.

Co-precipitation is a versatile and cost-effective wet-chemical technique for producing nanoparticles. fishersci.at The general principle involves dissolving soluble salts of the desired metal cations (calcium and tin) in a suitable solvent, followed by the addition of a precipitating agent to induce the simultaneous precipitation of the metal hydroxides or other insoluble precursors.

For the synthesis of calcium-tin-based materials, a typical procedure might involve dissolving calcium chloride (CaCl2·2H2O) and a tin salt like tin(II) chloride dihydrate (SnCl2·2H2O) in deionized water. americanelements.com A basic solution, such as sodium hydroxide (NaOH), is then added dropwise to the stirred solution. americanelements.com This causes the co-precipitation of calcium and tin hydroxides, forming a precursor material like CaSn(OH)6. This precursor is then washed, dried, and calcined at a moderate temperature to yield nanocrystalline this compound. The particle size and morphology can be influenced by controlling parameters such as pH, temperature, precursor concentration, and the rate of addition of the precipitating agent. fishersci.fi

The sol-gel method is a widely used technique for synthesizing high-purity, homogeneous ceramic powders at relatively low temperatures. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of CaSnO3, soluble precursors such as calcium nitrate (B79036) (Ca(NO3)2·4H2O) and a tin source like tin(IV) chloride pentahydrate are dissolved in a solvent, often with a chelating agent like citric acid and a polymerizing agent like ethylene (B1197577) glycol (a variation known as the Pechini method). fishersci.co.uk The solution is heated to form a homogenous sol, which upon further heating, undergoes polymerization and cross-linking to form a viscous gel. This gel contains a homogeneous mixture of the calcium and tin ions trapped within the polymer network. Finally, the gel is dried and calcined at temperatures typically between 600°C and 900°C to burn off the organic components and crystallize the CaSnO3 nanoparticles. fishersci.co.uk Nonaqueous sol-gel routes, using reactants like tin tetrachloride and an alcohol, have also been developed, offering pathways to nanoparticle synthesis at even lower temperatures (160-260°C). fishersci.ie

Hydrothermal and solvothermal methods are crystallization techniques carried out in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. These methods are highly effective for producing well-crystallized powders with controlled morphology and size distribution without the need for a high-temperature post-calcination step.

For the synthesis of CaSnO3, precursors such as calcium and tin salts are mixed in a solvent and sealed in an autoclave. The vessel is then heated to temperatures typically in the range of 150-250°C for several hours or days. Under these conditions of high temperature and autogenous pressure, the solubility of the precursors increases, facilitating the dissolution and recrystallization processes that lead to the direct formation of crystalline CaSnO3 particles. wikipedia.orgwikipedia.org A significant advantage of this route is the ability to control the product's morphology, such as forming microcubes, by adjusting reaction parameters like temperature, time, pH, and the choice of solvent or surfactants.

Table 3: Overview of Solution-Based Synthesis Methods

| Method | Typical Precursors | Key Steps | Advantages |

|---|---|---|---|

| Co-precipitation | Soluble Ca and Sn salts (e.g., chlorides), Precipitating agent (e.g., NaOH) | Precipitation of hydroxides, followed by calcination | Simple, inexpensive, effective for nanoparticle synthesis. fishersci.atfishersci.fi |

| Sol-Gel | Ca and Sn salts (e.g., nitrates, chlorides), Chelating agent (e.g., citric acid) | Formation of a sol, gelation, and calcination | High purity, homogeneity, good control over stoichiometry. nih.govfishersci.co.uk |

| Hydrothermal | Soluble Ca and Sn salts | Reaction in a sealed autoclave at elevated temperature and pressure | Direct formation of crystalline products, excellent morphology control. wikipedia.orgfishersci.be |

Compound Information

Table 4: List of Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (CaSnO₃) | 3084098 nih.gov |

| Calcium carbonate (CaCO₃) | 10112 wikipedia.orgnih.gov |

| Tin(IV) oxide (SnO₂) | 29011 fishersci.canih.govfishersci.beereztech.comwikidata.org |

| Calcium oxide (CaO) | 14778 |

| Calcium chloride (CaCl₂) | 5284359 dsmz.denih.govplanejamento.mg.gov.br |

| Calcium hydroxide (Ca(OH)₂) | 6093208 nih.govnih.gov |

| Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) | 61442 americanelements.comfishersci.at |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 61436 americanelements.comamericanelements.com |

| Sodium hydroxide (NaOH) | 14798 wikipedia.orgfishersci.benih.govnih.gov |

| Calcium nitrate (Ca(NO₃)₂) | 24963 chemistrylearner.comamericanelements.com |

| Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) | 16211656 fishersci.iefishersci.ficaissonlabs.com |

| Citric acid (C₆H₈O₇) | 311 guidetopharmacology.orgnih.govnih.govfishersci.se |

| Ethylene glycol (C₂H₆O₂) | 174 |

| Tin(IV) chloride (SnCl₄) | 24287 wikipedia.orgamericanelements.com |

| Calcium orthostannate (Ca₂SnO₄) | 159517 |

| Potassium chloride (KCl) | 4873 |

Molten Salt Synthesis for Phase-Pure Calcium Metastannate

Molten salt synthesis (MSS) has emerged as a viable low-temperature method for producing highly crystalline, phase-pure calcium metastannate (CaSnO₃). This technique utilizes a molten salt as a reaction medium, which facilitates the dissolution of precursors and enhances reaction kinetics, allowing for synthesis at lower temperatures and shorter durations compared to conventional solid-state reactions. elsevier.esnih.gov

A notable approach involves the use of a eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) as the molten salt medium. elsevier.es In this process, equimolar amounts of tin (IV) oxide (SnO₂) and calcium carbonate (CaCO₃) are used as the precursors. elsevier.esresearchgate.net The synthesis of phase-pure CaSnO₃ with an orthorhombic crystal system can be successfully achieved by heating the precursor and salt mixture to 1000 °C for a period of 3 hours. elsevier.es This is a significant reduction in temperature and time compared to solid-state methods, which can require temperatures up to 1450 °C for as long as 24 hours. elsevier.es

The ratio of salt to precursor is a critical parameter. Research has demonstrated that a salt-to-precursor weight ratio of 1:1 is effective for producing phase-pure CaSnO₃. elsevier.es The molten chloride salt system not only acts as a solvent but also plays a role in the reduction of SnO₂ through a chlorination effect. elsevier.es The resulting product from this method consists of laminar plates, and the morphology can be influenced by the reaction temperature. elsevier.es Characterization techniques such as X-Ray Diffraction (XRD), Energy Dispersive X-Ray Spectrometry (EDX), and Field Emission Scanning Electron Microscopy (FE-SEM) are used to confirm the phase purity and morphology of the synthesized CaSnO₃. elsevier.esresearchgate.net

| Parameter | Value | Reference |

| Synthesis Method | Molten Salt Synthesis | elsevier.es |

| Precursors | Tin (IV) oxide (SnO₂), Calcium carbonate (CaCO₃) | elsevier.esresearchgate.net |

| Salt System | Potassium Chloride (KCl) - Lithium Chloride (LiCl) | elsevier.es |

| Reaction Temperature | 1000 °C | elsevier.es |

| Reaction Time | 3 hours | elsevier.es |

| Salt to Precursor Ratio | 1:1 (by weight) | elsevier.es |

| Product Phase | Orthorhombic CaSnO₃ | elsevier.es |

| Product Morphology | Laminar Plates | elsevier.es |

Solution Combustion Synthesis

Solution Combustion Synthesis (SCS) is an energy-efficient method for producing various oxide materials, including calcium stannates. The process involves an exothermic, self-sustaining reaction in a solution containing metal precursors (oxidizers) and a fuel. unibo.itacs.org This technique is valued for its simplicity, rapid heating rates, and ability to produce fine, homogenous nanopowders. acs.org

In a typical SCS process for metal oxides, metal nitrates serve as the oxidizers, while organic compounds like urea, glycine, or citric acid act as the fuel. acs.orgnih.gov For the synthesis of this compound, a precursor solution would be prepared by dissolving a calcium salt, such as calcium nitrate, and a tin salt in a solvent, along with the chosen fuel. nih.gov The solution is then heated, typically on a hot plate or in a furnace at temperatures around 300–500 °C. acs.org This heating process evaporates the solvent, leading to the formation of a gel which then ignites. acs.org The combustion reaction proceeds rapidly, yielding the desired oxide product in powder form. unibo.it

A specific example of a combustion synthesis for calcium stannate (CaSnO₃) is the Carbon Combustion Synthesis of Oxides (CCSO) method. In this variation, a reactant mixture of calcium oxide (CaO), tin (IV) oxide (SnO₂), and carbon powder is ignited in an oxygen atmosphere. google.com The exothermic reaction between carbon and oxygen generates the heat required for the synthesis. For CaSnO₃, a mixture comprising 23.1% CaO, 62.07% SnO₂, and 14.83% carbon by mass, when ignited in oxygen, results in a combustion front that propagates at approximately 0.42 mm/s with a maximum temperature of around 1070 °C, successfully forming the calcium stannate product. google.com

| Parameter | Value/Component | Reference |

| General Fuel | Urea, Glycine, Citric Acid | acs.orgnih.gov |

| General Oxidizer | Metal Nitrates (e.g., Calcium Nitrate) | acs.orgnih.gov |

| CCSO Reactants | Calcium oxide (CaO), Tin (IV) oxide (SnO₂), Carbon | google.com |

| CCSO Atmosphere | Oxygen | google.com |

| CCSO Max. Temperature | ~1070 °C | google.com |

| CCSO Product | Calcium Stannate (CaSnO₃) | google.com |

Thin Film Deposition Techniques for this compound-Based Materials

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. researchgate.net The process is based on sequential, self-limiting surface reactions. researchgate.net For the deposition of complex oxides like this compound, ALD would involve alternating pulses of a calcium precursor, a tin precursor, and an oxygen source (like water or ozone) into a reaction chamber. researchgate.netresearchgate.net

While direct literature on the ALD of CaSnO₃ is scarce, the feasibility of this process can be inferred from the successful deposition of its constituent oxides, calcium oxide (CaO) and tin (IV) oxide (SnO₂). For CaO, calcium cyclopentadienyl (B1206354) precursors have been used with water in a temperature range of 205–300 °C. researchgate.net For SnO₂, precursors like tetrakis(dimethylamino) tin have been employed with hydrogen peroxide at deposition temperatures between 50 and 300 °C, yielding smooth, amorphous films. researchgate.net

The synthesis of a tin-calcium sulfide (B99878) ((Sn,Ca)S) alloy via ALD has also been demonstrated, which further supports the potential for depositing calcium-tin-based compounds. cambridge.org In this process, alternating cycles of tin and calcium precursors with a sulfur source allowed for precise control over the film's stoichiometry. cambridge.org A similar cyclical approach, substituting the sulfur source with an oxygen source, would be the logical pathway for depositing this compound films.

| Precursor Type | Example Compound | Deposition Temperature | Reference |

| Calcium Precursor | Calcium cyclopentadienyl [Ca(Cp)₂-type] | 205–300 °C | researchgate.net |

| Tin Precursor | Tetrakis(dimethylamino) tin [Sn(NMe₂)₄] | 50–300 °C | researchgate.net |

| Oxygen Source | Water (H₂O), Hydrogen Peroxide (H₂O₂) | researchgate.netresearchgate.net |

Sputtering Techniques (e.g., RF Magnetron Sputtering)

Radio Frequency (RF) magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality thin films of various materials, including complex oxides. researchgate.netaip.org This method is advantageous for its high deposition rates and ability to create uniform films over large areas. researchgate.net

In this process, a target made of the desired material (or its constituent elements) is bombarded with energetic ions (typically argon) from a plasma. This bombardment dislodges, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film. For this compound films, a ceramic target of CaSnO₃ would be used.

Key parameters that influence the properties of the sputtered films include RF power, substrate temperature, working pressure, and the composition of the sputtering gas (e.g., Ar:O₂ ratio). aip.orgscielo.org.co For instance, in the sputtering of related perovskite oxides like calcium titanate (CaTiO₃), RF power has been set to 225 watts with substrate temperatures varied from room temperature to 150 °C. aip.org Similarly, for cadmium tin oxide (CTO) films, substrate temperatures have ranged from ambient to 300 °C. researchgate.net Post-deposition annealing is often required to achieve the desired crystalline structure and electrical properties in the films. researchgate.net

| Parameter | Example Value/Range | Context/Material | Reference |

| Technique | RF Magnetron Sputtering | General Oxide Films | researchgate.net |

| Target | CaSnO₃ (or similar composition) | Inferred for this compound | N/A |

| Sputtering Gas | Argon (Ar), Oxygen (O₂) | General Oxide Films | scielo.org.coresearchgate.net |

| Substrate Temperature | Room Temperature - 300 °C | Cadmium Tin Oxide, Calcium Titanate | aip.orgresearchgate.net |

| RF Power | 35 - 225 Watts | Tin Niobium Oxide, Calcium Titanate | aip.orgscielo.org.co |

| Post-Deposition Annealing | Often required for crystallization | Cadmium Tin Oxide | researchgate.net |

Spin Coating and Other Solution Processing Methods for Thin Films

Spin coating is a cost-effective and straightforward solution-based method for fabricating uniform thin films on flat substrates. mdpi.commdpi.com The process involves depositing a small amount of a precursor solution onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a solid thin film. mdpi.com

To produce this compound thin films via spin coating, a precursor solution would first be prepared. This typically involves dissolving soluble salts of the constituent metals, such as calcium chloride or calcium acetate (B1210297) and a tin (IV) chloride, in a suitable solvent like isopropyl alcohol. mdpi.com The concentration of the solution and the spin speed are critical parameters that determine the final thickness of the film. mdpi.comresearchgate.net

After deposition, the as-deposited amorphous film usually requires a thermal annealing step at elevated temperatures to remove residual solvents and organics, and to induce crystallization into the desired this compound phase. mdpi.commeral.edu.mm For instance, in the deposition of zinc-tin oxide films, annealing was performed at 400 °C. mdpi.com Multiple coating and drying cycles can be performed to achieve a desired film thickness. mdpi.com This method is particularly attractive due to its low cost, high throughput, and suitability for large-area coverage. mdpi.com

| Step | Description | Key Parameters | Reference |

| 1. Solution Preparation | Dissolving metal salts (e.g., chlorides, acetates) in a solvent (e.g., isopropanol). | Precursor concentration, solvent type. | mdpi.com |

| 2. Deposition | Applying the solution to a substrate. | Solution volume. | mdpi.com |

| 3. Spinning | Rotating the substrate at high speed (e.g., 3000-5000 rpm). | Spin speed, acceleration, duration. | mdpi.com |

| 4. Annealing | Heating the coated substrate in a furnace. | Annealing temperature (e.g., 400-700 °C), duration, atmosphere. | mdpi.commeral.edu.mm |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nanomaterials to create more environmentally friendly and economical processes. While direct green synthesis routes for this compound are not extensively documented, the synthesis of its component oxide, calcium oxide (CaO), using green methods provides a strong precedent. These methods often utilize plant extracts as reducing and capping agents, eliminating the need for hazardous chemicals. rsc.orgijrpr.com

In a typical green synthesis of CaO nanoparticles, a calcium precursor like calcium nitrate is mixed with an aqueous plant extract. ijrpr.com Extracts from sources such as Annona squamosa (custard apple) seeds, ginger, or Murraya koenigii (curry) leaves have been successfully used. rsc.orgijrpr.comwasdlibrary.org The biomolecules present in these extracts, such as polyphenols and flavonoids, act as natural reducing and stabilizing agents, facilitating the formation of nanoparticles. ijrpr.com

The process generally involves mixing the precursor solution with the plant extract, followed by a calcination step to convert the intermediate product (often calcium hydroxide or calcium carbonate) into calcium oxide. wasdlibrary.orgnih.gov The calcination temperature is a key parameter influencing the properties of the final nanoparticles. wasdlibrary.org This bio-inspired approach is cost-effective, scalable, and significantly reduces the environmental impact compared to conventional chemical synthesis routes. rsc.org Adapting this methodology by incorporating a tin precursor into the initial reaction mixture with the plant extract could pave the way for a green synthesis route for this compound.

| Plant Extract Source | Calcium Precursor | Key Finding | Reference |

| Annona squamosa (seeds) | Calcium chloride | First use of these seeds for green nanoparticle deposition. | rsc.org |

| Ginger (Zingiber officinale) | Calcium nitrate tetrahydrate | Produced CaO nanoparticles with a wide band gap (4.338 eV). | ijrpr.com |

| Murraya koenigii (leaves) | Not specified | Synthesized CaO nanoparticles with cubic phase, confirmed by XRD. | wasdlibrary.orgresearchgate.net |

| Orange Peel | Not specified | Used to create CaO nano-catalysts for biodiesel production. | nih.gov |

Incipient-Wetness Impregnation for Composite Catalysts

Incipient-wetness impregnation (IWI) is a widely utilized technique for the synthesis of heterogeneous supported catalysts. fishersci.ptwikipedia.org The method involves the application of a precursor solution to a dry support material, with the volume of the solution being equal to the pore volume of the support. fishersci.pt This technique is instrumental in the fabrication of various composite catalysts, including those based on this compound.

In the context of producing SnO2/CaO composite catalysts, the IWI method has been effectively employed. ereztech.com One approach begins with the synthesis of calcium oxide (CaO), which can be derived from sources like eggshells. ereztech.comwikipedia.org The process involves washing and drying the eggshells, followed by calcination to yield CaO powder. ereztech.com This CaO powder then serves as the support for the tin oxide. ereztech.com

The impregnation step entails immersing the CaO powder in an aqueous solution containing a tin precursor, such as tin(IV) chloride (SnCl4). ereztech.com To facilitate the reaction, the pH of this mixture is carefully adjusted. For instance, the gradual addition of an ammonia (B1221849) solution can bring the pH to a value of 9. ereztech.com Following this, the mixture undergoes a heating process to evaporate the solvent, is dried overnight at elevated temperatures (e.g., 110 °C), and is finally calcined at a high temperature (e.g., 500 °C for several hours) to form the SnO2/CaO composite. ereztech.com Research has shown that CaO–SnO2 catalysts synthesized via a wet impregnation method can achieve an 89.3% yield in biodiesel production under specific reaction conditions. wikipedia.org

This methodology can be extended to introduce other elements into the catalyst structure. For example, lanthanum has been incorporated into SnO2–CaO composites to enhance their properties. ereztech.com This is achieved by impregnating the SnO2/CaO material with a solution of a lanthanum salt, such as lanthanum nitrate hexahydrate dissolved in ethanol (B145695). ereztech.com The subsequent steps involve stirring at controlled temperatures, overnight drying, and a final calcination at a temperature tailored for the doped catalyst (e.g., 300 °C). ereztech.com The resulting La@SnO2–CaO composite catalysts have demonstrated improved surface area and textural properties, which significantly boosts their efficiency in applications like photocatalytic degradation. ereztech.com Studies have optimized conditions for maximum photodegradation efficiency, identifying an ideal pH of 7 and a Sn/Ca molar ratio of 0.33. ereztech.com

Table 1: Synthesis Parameters for SnO₂/CaO-based Composite Catalysts via Incipient-Wetness Impregnation

This table summarizes the experimental conditions and resulting materials from the synthesis of SnO₂/CaO and La-doped SnO₂/CaO composite catalysts using the incipient-wetness impregnation method.

| Catalyst Type | Precursors | Impregnation Steps | pH Adjustment | Drying / Calcination Temperatures | Resulting Catalyst | Key Findings | Reference |

| SnO₂/CaO | CaO (from eggshells), Tin(IV) chloride (SnCl₄) | CaO powder immersed in aqueous SnCl₄ solution. | Adjusted to 9 with ammonia solution. | Dried at 110 °C overnight; Calcined at 500 °C for 6 hours. | SnO₂/CaO composite | Effective catalyst for biodiesel production. | ereztech.com, wikipedia.org |

| La@SnO₂-CaO | SnO₂/CaO composite, Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), Ethanol | SnO₂/CaO impregnated with La(NO₃)₃·6H₂O in ethanol (1 wt%). | Not specified for this step. | Dried at 110 °C overnight; Calcined at 300 °C for 4 hours. | LSC-x (x = Sn/Ca molar ratio: 0.33, 0.5, 1, 2) | Enhanced surface area and photocatalytic efficiency. Optimal performance at Sn/Ca ratio of 0.33. | ereztech.com |

Advanced Characterization of Calcium Tin Oxide Materials and Nanostructures

Crystallographic and Phase Analysis

Understanding the crystal structure and phase purity of CaSnO₃ is fundamental. Techniques like X-ray diffraction and Raman spectroscopy are pivotal in providing this information.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of CaSnO₃. iastate.edu XRD patterns of synthesized CaSnO₃ typically confirm the formation of an orthorhombic perovskite structure. uliege.beacs.orgelsevier.es The diffraction peaks are matched with standard data, such as the International Centre for Diffraction Data (ICDD) card no. 77-1797, to verify the phase. acs.org

The synthesis method and conditions, such as calcination temperature, can influence the crystallinity and phase purity. For instance, CaSnO₃ prepared by solid-state reaction might show a transition from an amorphous to a crystalline state with increasing temperature, which is observable through the sharpening of XRD peaks. ijcce.ac.ir In some cases, secondary phases like Ca₂SnO₄ or unreacted precursors such as SnO₂ might be detected, especially at lower synthesis temperatures. uliege.beacs.orgelsevier.es

Lattice parameter refinement is often performed using methods like the Le Bail or Rietveld refinement. uliege.beelsevier.es These analyses provide precise values for the lattice constants (a, b, and c) of the orthorhombic cell. For a pure CaSnO₃ sample, the refined lattice parameters are generally consistent with literature values. uliege.be Doping with other elements, such as neodymium (Nd), can cause a systematic shift in the XRD peaks and a corresponding change in the lattice parameters, indicating the incorporation of the dopant into the CaSnO₃ crystal lattice. uliege.beacs.org

Table 1: Representative Lattice Parameters for Orthorhombic CaSnO₃

| Sample | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|

| CaSnO₃ | 5.5142(2) | 5.6634(2) | 7.8816(2) | uliege.be |

| CaSnO₃ | Varies with doping | Varies with doping | Varies with doping | acs.org |

Note: Values can vary slightly based on synthesis conditions and measurement parameters.

Raman Spectroscopy for Vibrational Modes and Structural Defect Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a "fingerprint" of its crystal structure and local atomic arrangements. mdpi.comspectroscopyonline.com For CaSnO₃ with an orthorhombic Pnma space group, group theory predicts a specific number of Raman active modes: ΓRaman = 7Ag + 5B1g + 7B2g + 5B3g. researchgate.net These modes correspond to various atomic vibrations, including the stretching and bending of SnO₆ octahedra, as well as movements of the calcium cations. acs.orgresearchgate.net

Room-temperature Raman spectra of CaSnO₃ typically show several distinct peaks. acs.orgresearchgate.net The most intense bands are often observed in the regions around 185, 281, and 358 cm⁻¹, which are assigned to Ag symmetry modes. acs.org Other weaker modes can be detected at higher wavenumbers, such as 445, 634, and 702 cm⁻¹. acs.orgresearchgate.net The exact positions of these peaks can provide information about the structural quality and the presence of defects or strain in the crystal lattice. uliege.beresearchgate.net

The introduction of dopants, like Nd, can cause slight shifts in the Raman peak positions. For example, a shift in an Ag active mode to a higher wavenumber upon doping can confirm the successful substitution of Ca²⁺ sites by Nd³⁺ ions, which impacts the Ca-O bonds. acs.org The analysis of Raman spectra is also crucial for identifying structural defects and the presence of secondary phases that might not be easily detectable by XRD. uliege.beresearchgate.net

Table 2: Major Raman Modes Observed in Orthorhombic CaSnO₃

| Raman Shift (cm⁻¹) | Symmetry Assignment | Reference |

|---|---|---|

| 165, 185, 223, 230, 250, 267, 281, 307, 360 | Ag, B1g, B2g, B3g | researchgate.net |

| 445, 511, 702 | Ag, B1g | acs.orgresearchgate.net |

| 634 | B1g | acs.org |

Note: Peak positions and assignments can vary slightly between different studies.

Morphological and Microstructural Investigations

The surface topography, particle shape, and internal structure of CaSnO₃ materials are critical for their application performance. Electron microscopy and atomic force microscopy are the key techniques for these investigations.

Scanning Electron Microscopy (SEM/FESEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are essential tools for visualizing the surface features, shape, and size of CaSnO₃ particles and films. nishkaresearch.comsurfacesciencewestern.com These techniques scan a focused beam of electrons over a sample's surface to generate detailed images of its topography. surfacesciencewestern.com

SEM/FESEM analyses of CaSnO₃ have revealed a variety of morphologies depending on the synthesis method. For instance, materials prepared by solid-state reaction often show agglomerated grains, sometimes with a porous structure. uliege.beijcce.ac.ir Hydrothermal synthesis can produce microcubic morphologies with edge lengths in the range of 0.5-1 µm. researchgate.net Spray-coated thin films have been observed to form quasi-orthorhombic grains. acs.org The images can provide information on grain size, packing density, and the presence of cracks or pores. uliege.beijcce.ac.ir For example, FESEM has been used to observe that the grain size in Nd-doped CaSnO₃ thin films increases with higher dopant content. acs.org

Transmission Electron Microscopy (TEM/HR-TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even greater magnification than SEM, allowing for the detailed investigation of the internal structure of CaSnO₃ nanostructures. dergipark.org.trbeilstein-journals.org In TEM, an electron beam is transmitted through an ultrathin sample, providing information about its internal features, crystallinity, and morphology at the nanoscale. researchgate.netacs.org

TEM images can confirm the morphology observed in SEM, such as the microcubic shape of hydrothermally synthesized CaSnO₃. researchgate.net Importantly, HR-TEM allows for lattice imaging, where the atomic planes of the crystal can be visualized. xray.cz The observation of clear lattice fringes in HR-TEM images confirms the high crystallinity of the CaSnO₃ nanoparticles. researchgate.net By measuring the spacing between these fringes, the interplanar distances can be determined and compared with XRD data to further confirm the crystal structure. researchgate.net This technique is invaluable for directly observing the atomic arrangement and identifying any crystalline defects within the nanostructures. thermofisher.com

Atomic Force Microscopy (AFM) for Surface Roughness and Film Features

Atomic Force Microscopy (AFM) is a high-resolution surface profiling technique used to quantify the surface roughness and visualize nanoscale features of CaSnO₃ thin films and coatings. semanticscholar.org AFM operates by scanning a sharp tip over the surface, providing a three-dimensional topographical map.

For CaSnO₃-based thin films, AFM is used to measure the root-mean-square (RMS) surface roughness. The surface roughness is a critical parameter for applications in electronics and coatings. Studies on modified lead titanate thin films, a related perovskite, have shown that surface roughness can be influenced by processing parameters like annealing temperature. As the annealing temperature increases, grain growth can occur, leading to a rougher surface. AFM images can reveal a uniform, crack-free, and densely-packed microstructure, which is often desirable for thin-film applications. For example, in some cases, sub-nanometer roughness has been achieved for thin films grown at high temperatures, indicating high surface quality. aip.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Calcium tin oxide | 3084098 cenmed.comamericanelements.comnih.gov |

| Tin oxide (SnO₂) | 6327318 |

| Calcium oxide (CaO) | 14778 |

| Neodymium(III) oxide (Nd₂O₃) | 159424 |

| Calcium carbonate (CaCO₃) | 10112 |

| Calcium titanate (CaTiO₃) | 16212381 fishersci.cawikipedia.org |

| Lead titanate (PbTiO₃) | 87786 |

Spectroscopic Analysis of Electronic Structure and Chemical States

Spectroscopic techniques are instrumental in elucidating the electronic and chemical properties of this compound (CaSnO₃) materials. These methods provide critical insights into optical transitions, charge carrier recombination, surface chemistry, and elemental composition, which are essential for understanding and optimizing the performance of CaSnO₃ in various applications.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Optical Transitions

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for determining the optical properties and band gap energy of this compound. CaSnO₃ typically exhibits strong absorption in the UV region of the electromagnetic spectrum. nih.govacs.org The absorption edge of pure CaSnO₃ is often observed around 310 nm, corresponding to a wide band gap. nih.gov

The optical band gap (Eg) is a crucial parameter for semiconductor materials and can be estimated using the Tauc plot method, which involves plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. nih.govacs.orgresearchgate.net For CaSnO₃, which is considered a direct band gap semiconductor, this plot allows for the extrapolation of the linear portion of the curve to the energy axis to determine Eg. nih.govacs.org Experimental values for the band gap of pure CaSnO₃ have been reported in the range of 3.73 eV to 4.4 eV. nih.govacs.orgunesp.br For instance, one study reported a band gap of 4.2 eV for CaSnO₃ synthesized by the modified Pechini method. unesp.br Another study on spray-coated thin films estimated the band gap to be 3.73 eV. nih.govacs.org

Doping CaSnO₃ with other elements can significantly alter its optical properties. For example, doping with neodymium (Nd) has been shown to shift the absorption edge to longer wavelengths, effectively narrowing the band gap to as low as 2.91 eV. nih.govacs.org Similarly, modification with manganese (Mn) can reduce the band gap to 2.42 eV. tandfonline.com This tunability of the band gap through doping is a critical aspect for enhancing the material's performance in applications like photocatalysis by enabling absorption of a broader range of the solar spectrum.

The UV-Vis spectra of CaSnO₃ often show intense absorption bands in the high-energy region (4.5-6.0 eV), which are attributed to the ligand-to-metal charge transfer (LMCT) from O²⁻ to Sn⁴⁺ ions in the octahedral SnO₆ sites. unesp.br The steepness of the absorption edge can indicate a direct band-to-band transition rather than transitions involving impurity levels, suggesting a high degree of structural order. unesp.br

Table 1: Reported Optical Band Gap Values for this compound

| Material | Synthesis Method | Band Gap (eV) | Citation |

|---|---|---|---|

| CaSnO₃ | Modified Pechini | 4.2 | unesp.br |

| CaSnO₃ | Spray Pyrolysis | 3.73 | nih.govacs.org |

| Nd-doped CaSnO₃ | Spray Pyrolysis | 2.91 | nih.govacs.org |

| Mn-modified CaSnO₃ | Sol-gel | 2.42 | tandfonline.com |

Photoluminescence (PL) Spectroscopy for Recombination Processes

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the efficiency of charge carrier trapping, migration, and transfer, as well as for probing the fate of electron-hole pairs in semiconductor materials like this compound. The PL emission intensity is directly related to the recombination rate of photogenerated electrons and holes. A lower PL intensity generally indicates a more effective separation of charge carriers, which is a desirable characteristic for applications such as photocatalysis. researchgate.net

Undoped CaSnO₃ can exhibit a broad blue emission peak, for example between 420-440 nm, which is often attributed to intrinsic centers or defects within the material. ias.ac.in The introduction of dopants can significantly influence the PL spectra. For instance, doping with rare-earth elements like europium (Eu³⁺) can introduce new emission peaks. Eu-doped CaSnO₃ has shown a broad blue emission centered around 434 nm, a weaker peak at 465 nm, and an intense yellow emission at 592 nm, which is assigned to the ⁵D₀ →⁷F₁ transition of Eu³⁺ ions. ias.ac.in

The mechanism of luminescence in some doped CaSnO₃ systems involves the reduction of host Sn⁴⁺ ions to Sn²⁺. researchgate.netrsc.org Dopants such as lutetium (Lu³⁺) or ytterbium (Yb³⁺) can stimulate this reduction, leading to a characteristic cyan or broad-band emission from Sn²⁺ centers. researchgate.netrsc.org For example, Lu³⁺-doped CaSnO₃ emits cyan light around 496 nm due to the triplet to singlet (T₁ → S₀) transition of the Sn²⁺ ion. rsc.org The excitation spectrum for this emission typically shows a broad band centered around 267 nm. rsc.org

The presence of defects, such as oxygen vacancies, can also influence the PL spectrum. These defects can act as trapping sites for charge carriers, affecting the recombination process. univ-skikda.dz The intensity of defect-related emission peaks has been observed to increase in some doped tin oxide systems. researchgate.net The analysis of PL decay curves can provide further insights into the recombination dynamics and the presence of different trap states within the material. ias.ac.in In essence, PL spectroscopy provides a window into the electronic processes that govern the efficiency of CaSnO₃ in optoelectronic and photocatalytic applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is crucial for confirming the presence of Ca, Sn, and O, and for determining their respective oxidation states on the material's surface. chesci.comijpsr.com

The high-resolution XPS spectra of the core levels of each element provide detailed chemical state information.

Ca 2p: The Ca 2p spectrum typically shows a doublet corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit components. For CaSnO₃, these peaks have been reported at binding energies of approximately 346.0-346.2 eV and 349.7 eV, respectively, with a spin-orbit splitting of around 3.5-3.7 eV. chesci.com These values are indicative of Ca in the +2 oxidation state.

Sn 3d: The Sn 3d spectrum also presents a doublet, Sn 3d₅/₂ and Sn 3d₃/₂. In CaSnO₃, the Sn 3d₅/₂ peak is typically found at a binding energy of about 485.7 eV, and the Sn 3d₃/₂ peak at around 494.1-494.7 eV, corresponding to a spin-orbit splitting of 8.4-9.0 eV. chesci.com These binding energies are characteristic of Sn in the +4 oxidation state. The presence of Sn²⁺ ions, which can be induced by certain dopants, would result in peaks at lower binding energies. researchgate.netrsc.org

O 1s: The O 1s spectrum is often broad and asymmetric, indicating the presence of different oxygen species. It can typically be deconvoluted into multiple peaks. A peak at a lower binding energy (around 529.3-529.9 eV) is generally assigned to the lattice oxygen (O²⁻) in the Ca-O-Sn bonds of the perovskite structure. chesci.com Peaks at higher binding energies (e.g., 531.4-531.5 eV) are often attributed to adsorbed oxygen species, such as hydroxyl groups (-OH) or oxygen in carbonate species on the surface. chesci.com

XPS analysis is also instrumental in verifying the successful incorporation of dopants into the CaSnO₃ lattice by detecting the core level signals of the dopant elements. Furthermore, quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface atomic concentrations of the constituent elements, providing insights into the surface stoichiometry of the material. mdpi.com

Table 2: Representative XPS Binding Energies for CaSnO₃

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Ca | 2p₃/₂ | 346.0 - 346.2 | chesci.com |

| Ca | 2p₁/₂ | 349.7 | chesci.com |

| Sn | 3d₅/₂ | 485.7 | chesci.com |

| Sn | 3d₃/₂ | 494.1 - 494.7 | chesci.com |

| O | 1s (lattice) | 529.3 - 529.9 | chesci.com |

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Compositional Homogeneity

The EDX spectrum displays peaks corresponding to the characteristic X-rays emitted by each element in the sample when bombarded by the electron beam. The energy of these X-rays is unique to the atomic structure of each element, allowing for their identification. bruker.com Quantitative analysis of the EDX spectrum can provide the atomic or weight percentages of the elements present, which is useful for verifying the stoichiometry of the CaSnO₃ compound. nih.govandersonmaterials.com

A key advantage of EDX is its ability to perform elemental mapping. bruker.comandersonmaterials.com By scanning the electron beam across a region of the sample, maps can be generated that show the spatial distribution of individual elements. ebatco.com For CaSnO₃ nanostructures, elemental mapping is invaluable for:

Assessing Homogeneity: It visually confirms whether the calcium, tin, and oxygen are uniformly distributed throughout the material, which is crucial for consistent properties and performance. nih.gov

Verifying Doping: When CaSnO₃ is doped with other elements, EDX mapping can demonstrate the successful and uniform incorporation of the dopant atoms into the host matrix. researchgate.net

Identifying Phases and Impurities: The technique can help identify any secondary phases or elemental impurities that may be present, by showing regions with different elemental compositions. andersonmaterials.com

For example, in studies of Nd-doped CaSnO₃ thin films, EDX analysis has confirmed the presence of Ca, Sn, and O in near-stoichiometric amounts, indicating high purity, while elemental mapping has shown a uniform distribution of these elements across the film surface. nih.gov This confirmation of compositional homogeneity is vital for the reliable fabrication and performance of optoelectronic devices. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This technique measures the absorption of infrared radiation by the sample material versus wavelength. The absorbed radiation excites molecular vibrations, and the resulting spectrum provides a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms making up the material. acs.org

In the characterization of this compound, FT-IR spectroscopy is primarily used to identify the characteristic vibrational modes of the metal-oxygen bonds within the perovskite structure and to detect the presence of other functional groups, often from precursors or surface adsorption.

The FT-IR spectrum of CaSnO₃ typically exhibits strong absorption bands in the far-infrared and mid-infrared regions.

Sn-O Vibrations: A prominent band is generally observed in the range of 624-675 cm⁻¹. acs.orgresearchgate.net This band is assigned to the asymmetric stretching mode of the Sn-O bonds within the SnO₆ octahedra, which are the fundamental building blocks of the perovskite structure. unesp.brresearchgate.net

O-Sn-O Vibrations: Bending modes of the O-Sn-O groups are found at lower wavenumbers, typically in the far-infrared region around 362-390 cm⁻¹. unesp.br

Ca-O Vibrations: Vibrations associated with the Ca-O bond can also be identified, often appearing at lower frequencies, for instance, around 423-507 cm⁻¹. acs.org

Besides these fundamental lattice vibrations, FT-IR spectra can reveal the presence of other species:

Hydroxyl Groups: A broad absorption band around 3450 cm⁻¹ and a smaller band near 1610-1643 cm⁻¹ are commonly observed. unesp.brrsc.org These are attributed to the stretching and bending vibrations, respectively, of surface-adsorbed water molecules or hydroxyl (-OH) groups. rsc.orgresearchgate.net

Carbonates: The presence of carbonate species (CO₃²⁻), which can form from atmospheric CO₂ or from carbonate precursors, is indicated by absorption bands around 1410-1476 cm⁻¹ and 850-870 cm⁻¹. unesp.brresearchgate.netresearchgate.net

Sn-OH Bonds: An asymmetric stretching vibration of Sn-OH bonds has been assigned to a peak near 1476 cm⁻¹. researchgate.net

FT-IR analysis is thus essential for confirming the formation of the CaSnO₃ perovskite structure through the identification of its characteristic SnO₆ vibrational modes and for assessing the purity of the material by detecting residual precursor materials or surface contaminants like water and carbonates. researchgate.net

Table 3: Common FT-IR Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3450 | O-H stretching of adsorbed water | rsc.org |

| ~1610-1643 | H-O-H bending of adsorbed water | unesp.brrsc.org |

| ~1410-1476 | C-O stretching of carbonate species | unesp.brresearchgate.net |

| ~850-870 | C-O stretching of carbonate species | unesp.brresearchgate.net |

| ~624-675 | Asymmetric Sn-O stretching in SnO₆ octahedra | acs.orgunesp.brresearchgate.net |

| ~507-559 | Sn-O stretching modes | acs.orgunesp.br |

| ~423 | Sn-O stretching vibration | acs.org |

Thermal and Thermogravimetric Analysis of Material Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials as a function of temperature. uni-siegen.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. It is particularly useful for determining the composition of materials and their thermal stability. For CaSnO₃ precursors synthesized via methods like co-precipitation or sol-gel, TGA can track the decomposition process, including the loss of water, organic residues, and the formation of the final oxide phase. For instance, in the synthesis of Ca₁₋ₓSrₓSnO₃, the elimination of carbonates was observed to be easier for Ca-rich samples. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect thermodynamic transitions such as melting, crystallization, and solid-state phase transitions. uni-siegen.de

For crystalline CaSnO₃, studies have investigated its phase behavior at elevated temperatures. One study using DSC revealed a small but clear anomaly in the heat flow at 121°C upon heating, which was associated with a thermodynamic transition. researchgate.net Interestingly, this phase transition, also observed using Raman spectroscopy, was found to be dependent on photo-excitation, suggesting that CaSnO₃ could be a novel optoelectronic material. researchgate.netarxiv.org Such analyses are crucial for understanding the material's behavior under operational conditions, especially in high-temperature applications. The combination of TGA and DSC provides comprehensive information on decomposition events, which involve mass loss, and phase transitions, which are primarily energy-related events without mass change. uni-siegen.de

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (CaSnO₃) | 159516 |

| Calcium oxide (CaO) | 14778 |

| Tin(IV) oxide (SnO₂) | 6384210 |

| Neodymium(III) nitrate (B79036) (Nd(NO₃)₃) | 25686 |

| Manganese | 23930 |

| Europium(III) oxide (Eu₂O₃) | 159444 |

| Lutetium(III) oxide (Lu₂O₃) | 159508 |

| Ytterbium(III) oxide (Yb₂O₃) | 159546 |

| Carbon dioxide (CO₂) | 280 |

| Water (H₂O) | 962 |

| Calcium carbonate (CaCO₃) | 10112 |

| Tin(IV) chloride pentahydrate | 16211516 |

| Calcium nitrate tetrahydrate | 16211501 |

| Hydrochloric acid (HCl) | 313 |

| Ammonia (B1221849) (NH₃) | 222 |

| Lanthanum(III) nitrate hexahydrate | 16211520 |

| Malachite green | 12975 |

| Alizarin red | 6093 |

| Bromophenol blue | 8272 |

| Methylene (B1212753) blue | 6099 |

| Methyl red | 6261 |

| Titanium dioxide (TiO₂) | 26042 |

| Zirconium dioxide (ZrO₂) | 1538357 |

| Palladium | 23939 |

| Iron(III) oxide (Fe₂O₃) | 518692 |

| Cobalt(II) oxide (CoO) | 14786 |

| Copper(II) oxide (CuO) | 14829 |

| Barium stannate (BaSnO₃) | 159515 |

| Strontium stannate (SrSnO₃) | 159517 |

| Magnesium silicate (B1173343) (MgSiO₃) | 82956 |

| Calcium zirconate (CaZrO₃) | 82894 |

| Barium titanate (BaTiO₃) | 82890 |

| Calcium titanate (CaTiO₃) | 82891 |

| Cadmium | 23973 |

| Nickel | 935 |

| Lead | 23924 |

| Zinc | 23994 |

| Silver | 23954 |

| Antimony | 5354495 |

| Lanthanum | 23928 |

| Cerium | 23927 |

| Terbium | 23940 |

| Gadolinium | 23931 |

| Samarium | 23936 |

| Holmium | 23932 |

| Thulium | 23941 |

| Praseodymium | 23934 |

| Dysprosium | 23933 |

| Erbium | 23935 |

| Gallium | 23929 |

| Indium | 931 |

| Thallium | 940 |

| Germanium | 6326970 |

| Bismuth | 5359367 |

| Silicon | 5461123 |

| Boron | 5462311 |

| Aluminum | 5284271 |

| Scandium | 23937 |

| Yttrium | 23942 |

| Hafnium | 23934 |

| Niobium | 23926 |

| Tantalum | 938 |

| Molybdenum | 23938 |

| Tungsten | 23964 |

| Rhenium | 23953 |

| Ruthenium | 23945 |

| Rhodium | 23944 |

| Iridium | 23951 |

| Platinum | 23939 |

| Gold | 23985 |

| Mercury | 23931 |

| Potassium | 5462222 |

| Sodium | 5360545 |

| Lithium | 3028194 |

| Rubidium | 522798 |

| Cesium | 5357608 |

| Francium | 89544 |

| Beryllium | 929 |

| Magnesium | 5462224 |

| Strontium | 5359327 |

| Barium | 5284391 |

| Radium | 888 |

| Vanadium | 23990 |

| Chromium | 23976 |

| Technetium | 89551 |

| Osmium | 23946 |

| Tellurium | 5461019 |

| Selenium | 5460595 |

| Sulfur | 5362487 |

| Phosphorus | 5462309 |

| Arsenic | 5359596 |

| Bromine | 24408 |

| Chlorine | 312 |

| Fluorine | 14917 |

| Iodine | 807 |

| Astatine | 444 |

| Radon | 11637 |

| Xenon | 5462423 |

| Krypton | 5462388 |

| Argon | 23953 |

| Neon | 23950 |

| Helium | 23987 |

| Hydrogen | 13337351 |

| Nitrogen | 14778 |

| Oxygen | 977 |

| Carbon | 597899 |

| Tin | 1100 |

| Calcium | 5460341 |

| Europium | 62837 |

| Lutetium | 23938 |

| Ytterbium | 23943 |

| Neodymium | 23933 |

| Zirconium | 23947 |

| Iron | 23925 |

| Cobalt | 23930 |

| Copper | 23979 |

| Cerium(IV) oxide | 73543 |

| Strontium oxide | 14810 |

| Barium oxide | 14777 |

| Lead(II) oxide | 14827 |

| Magnesium oxide | 14792 |

| Aluminum oxide | 14769 |

| Silicon dioxide | 24261 |

| Boron nitride | 79042 |

| Gallium arsenide | 19293 |

| Indium phosphide | 6335342 |

| Cadmium sulfide (B99878) | 159495 |

| Zinc sulfide | 159518 |

| Cadmium selenide | 62649 |

| Zinc selenide | 62650 |

| Cadmium telluride | 62651 |

| Zinc telluride | 6335343 |

| Gallium nitride | 68481 |

| Aluminum nitride | 90467 |

| Indium nitride | 87796 |

| Gallium phosphide | 14800 |

| Aluminum phosphide | 14770 |

| Indium antimonide | 14811 |

| Gallium antimonide | 14799 |

| Aluminum antimonide | 6335344 |

| Bismuth telluride | 6335345 |

| Lead sulfide | 14828 |

| Lead selenide | 62652 |

| Lead telluride | 62653 |

| Tin sulfide | 6335346 |

| Tin selenide | 82900 |

| Tin telluride | 82901 |

| Germanium telluride | 82902 |

| Molybdenum disulfide | 14823 |

| Tungsten disulfide | 14824 |

| Niobium disulfide | 82903 |

| Tantalum disulfide | 82904 |

| Titanium disulfide | 82905 |

| Vanadium disulfide | 82906 |

| Hafnium disulfide | 82907 |

| Zirconium disulfide | 82908 |

| Rhenium disulfide | 82909 |

| Molybdenum diselenide | 82910 |

| Tungsten diselenide | 82911 |

| Niobium diselenide | 82912 |

| Tantalum diselenide | 82913 |

| Titanium diselenide | 82914 |

| Vanadium diselenide | 82915 |

| Hafnium diselenide | 82916 |

| Zirconium diselenide | 82917 |

| Rhenium diselenide | 82918 |

| Molybdenum ditelluride | 82919 |

| Tungsten ditelluride | 82920 |

| Niobium ditelluride | 82921 |

| Tantalum ditelluride | 82922 |

| Titanium ditelluride | 82923 |

| Vanadium ditelluride | 82924 |

| Hafnium ditelluride | 82925 |

| Zirconium ditelluride | 82926 |

| Rhenium ditelluride | 82927 |

| Platinum disulfide | 82928 |

| Palladium disulfide | 82929 |

| Nickel disulfide | 82930 |

| Iron disulfide | 82931 |

| Cobalt disulfide | 82932 |

| Copper disulfide | 82933 |

| Silver sulfide | 23963 |

| Gold sulfide | 82934 |

| Mercury sulfide | 14830 |

| Potassium chloride | 4873 |

| Sodium chloride | 5234 |

| Lithium fluoride | 5284365 |

| Calcium fluoride | 5284364 |

| Magnesium fluoride | 14788 |

| Barium fluoride | 14776 |

| Strontium fluoride | 14809 |

| Lead fluoride | 14826 |

| Lanthanum fluoride | 14812 |

| Cerium fluoride | 14813 |

| Yttrium fluoride | 14814 |

| Scandium fluoride | 14815 |

| Aluminum fluoride | 14768 |

| Gallium fluoride | 14798 |

| Indium fluoride | 14801 |

| Thallium fluoride | 14802 |

| Bismuth fluoride | 14803 |

| Iron fluoride | 14804 |

| Cobalt fluoride | 14805 |

| Nickel fluoride | 14806 |

| Copper fluoride | 14807 |

| Silver fluoride | 14808 |

| Zinc fluoride | 14816 |

| Cadmium fluoride | 14817 |

| Mercury fluoride | 14818 |

| Tin fluoride | 14819 |

| Lead chloride | 14820 |

| Tin chloride | 14821 |

| Zinc chloride | 3007855 |

| Cadmium chloride | 14822 |

| Mercury chloride | 24085 |

| Copper chloride | 14825 |

| Nickel chloride | 14829 |

| Cobalt chloride | 7791-13-1 |

| Iron chloride | 7758-94-3 |

| Manganese chloride | 7773-01-5 |

| Chromium chloride | 10025-73-7 |

| Vanadium chloride | 7632-51-1 |

| Titanium chloride | 7705-07-9 |

| Zirconium chloride | 10026-11-6 |

| Hafnium chloride | 13499-05-3 |

| Niobium chloride | 10026-12-7 |

| Tantalum chloride | 7721-01-9 |

| Molybdenum chloride | 10241-05-1 |

| Tungsten chloride | 13283-01-7 |

| Rhenium chloride | 13569-63-6 |

| Ruthenium chloride | 10049-08-8 |

| Rhodium chloride | 10049-07-7 |

| Palladium chloride | 7647-10-1 |

| Iridium chloride | 10025-83-9 |

| Platinum chloride | 13454-96-1 |

| Gold chloride | 13453-07-1 |

| Silver chloride | 7783-90-6 |

| Thallium chloride | 7791-12-0 |

| Indium chloride | 10025-82-8 |

| Gallium chloride | 13450-90-3 |

| Aluminum chloride | 7446-70-0 |

| Beryllium chloride | 7787-47-5 |

| Magnesium chloride | 7786-30-3 |

| Strontium chloride | 10476-85-4 |

| Barium chloride | 10361-37-2 |

| Radium chloride | 10025-66-8 |

| Cesium chloride | 7647-17-8 |

| Rubidium chloride | 7791-11-9 |

| Sodium fluoride | 7681-49-4 |

| Potassium fluoride | 7789-23-3 |

| Rubidium fluoride | 13446-74-7 |

| Cesium fluoride | 13400-13-0 |

| Lithium chloride | 7447-41-8 |

| Beryllium fluoride | 7787-49-7 |

| Strontium bromide | 10476-81-0 |

| Barium bromide | 10553-31-8 |

| Radium bromide | 10031-23-9 |

| Calcium bromide | 7789-41-5 |

| Magnesium bromide | 7789-48-2 |

| Beryllium bromide | 7787-46-4 |

| Aluminum bromide | 7727-15-3 |

| Gallium bromide | 13450-88-9 |

| Indium bromide | 13465-09-3 |

| Thallium bromide | 7789-40-4 |

| Silver bromide | 7785-23-1 |

| Gold bromide | 10294-28-7 |

| Platinum bromide | 13455-00-0 |

| Iridium bromide | 10049-24-8 |

| Palladium bromide | 13444-96-7 |

| Rhodium bromide | 15608-29-4 |

| Ruthenium bromide | 14014-88-1 |

| Rhenium bromide | 13569-48-7 |

| Tungsten bromide | 13470-13-8 |

| Molybdenum bromide | 13446-52-3 |

| Niobium bromide | 13478-46-1 |

| Tantalum bromide | 13451-18-0 |

| Hafnium bromide | 13777-23-6 |

| Zirconium bromide | 13777-25-8 |

| Titanium bromide | 7789-68-6 |

| Vanadium bromide | 13470-26-3 |

| Chromium bromide | 10031-25-1 |

| Manganese bromide | 13446-03-2 |

| Iron bromide | 7789-46-0 |

| Cobalt bromide | 7789-43-7 |

| Nickel bromide | 13462-88-9 |

| Copper bromide | 7787-70-4 |

| Zinc bromide | 7699-45-8 |

| Cadmium bromide | 7789-42-6 |

| Mercury bromide | 7789-47-1 |

| Tin bromide | 13470-09-2 |

| Lead bromide | 10031-22-8 |

| Bismuth bromide | 7787-58-8 |

| Tellurium bromide | 13451-15-7 |

| Selenium bromide | 7789-52-8 |

| Arsenic bromide | 7784-33-0 |

| Phosphorus bromide | 7789-60-8 |

| Sulfur bromide | 13172-31-1 |

| Iodine monochloride | 7790-99-0 |

| Iodine trichloride | 865-44-1 |

| Iodine pentafluoride | 7783-66-6 |

| Iodine heptafluoride | 16921-96-3 |

| Bromine monochloride | 13863-41-7 |

| Bromine trifluoride | 7787-71-5 |

| Bromine pentafluoride | 7789-30-2 |

| Chlorine trifluoride | 7790-91-2 |

| Chlorine monofluoride | 7790-89-8 |

| Sulfur hexafluoride | 2551-62-4 |

| Selenium hexafluoride | 7783-79-1 |

| Tellurium hexafluoride | 7783-80-4 |

| Tungsten hexafluoride | 7783-82-6 |

| Rhenium hexafluoride | 10049-17-9 |

| Osmium hexafluoride | 13768-38-2 |

| Iridium hexafluoride | 7783-75-7 |

| Platinum hexafluoride | 13693-05-5 |

| Uranium hexafluoride | 7783-81-5 |

| Neptunium hexafluoride | 14521-34-7 |

| Plutonium hexafluoride | 13693-06-6 |

| Molybdenum hexafluoride | 7783-77-9 |

| Technetium hexafluoride | 14099-01-5 |

| Ruthenium hexafluoride | 13693-08-8 |

| Rhodium hexafluoride | 13693-07-7 |

| Xenon hexafluoride | 13693-09-9 |

| Xenon tetrafluoride | 13709-61-0 |

| Xenon difluoride | 13709-36-9 |

| Krypton difluoride | 13773-81-4 |

| Radon difluoride | 18972-24-2 |

| Carbon tetrafluoride | 75-73-0 |

| Silicon tetrafluoride | 7783-61-1 |

| Germanium tetrafluoride | 7783-58-6 |

| Tin tetrafluoride | 7783-62-2 |

| Lead tetrafluoride | 7783-59-7 |

| Nitrogen trifluoride | 7783-54-2 |

| Phosphorus trifluoride | 7783-55-3 |

| Arsenic trifluoride | 7784-35-2 |

| Antimony trifluoride | 7783-56-4 |

| Bismuth trifluoride | 7787-61-3 |

| Boron trifluoride | 7637-07-2 |

| Sulfur tetrafluoride | 7783-60-0 |

| Selenium tetrafluoride | 13465-66-2 |

| Tellurium tetrafluoride | 15192-26-4 |

| Carbon tetrachloride | 56-23-5 |

| Silicon tetrachloride | 10026-04-7 |

| Germanium tetrachloride | 10038-98-9 |

| Tin tetrachloride | 7646-78-8 |

| Lead tetrachloride | 13463-30-4 |

| Nitrogen trichloride | 10025-85-1 |

| Phosphorus trichloride | 7719-12-2 |

| Arsenic trichloride | 7784-34-1 |

| Antimony trichloride | 10025-91-9 |

| Bismuth trichloride | 7787-60-2 |

| Boron trichloride | 10294-34-5 |

| Carbon tetrabromide | 558-13-4 |

| Silicon tetrabromide | 7789-66-4 |

| Germanium tetrabromide | 13450-92-5 |

| Tin tetrabromide | 7789-67-5 |

| Lead tetrabromide | 13701-91-2 |

| Phosphorus tribromide | 7789-60-8 |

| Arsenic tribromide | 7784-33-0 |

| Antimony tribromide | 7789-61-9 |

| Bismuth tribromide | 7787-58-8 |

| Boron tribromide | 10294-33-4 |

| Carbon tetraiodide | 507-25-5 |

| Silicon tetraiodide | 13465-84-4 |

| Germanium tetraiodide | 13450-95-8 |

| Tin tetraiodide | 7790-47-8 |

| Lead tetraiodide | 13701-92-3 |

| Nitrogen triiodide | 13444-85-4 |

| Phosphorus triiodide | 13455-01-1 |

| Arsenic triiodide | 7784-45-4 |

| Antimony triiodide | 7790-44-5 |

| Bismuth triiodide | 7787-64-6 |

| Boron triiodide | 13517-10-7 |

| Methane | 74-82-8 |

| Ethane | 74-84-0 |

| Propane | 74-98-6 |

| Butane | 106-97-8 |

| Pentane | 109-66-0 |

| Hexane | 110-54-3 |

| Heptane | 142-82-5 |

| Octane | 111-65-9 |

| Nonane | 111-84-2 |

| Decane | 124-18-5 |

| Undecan | 1120-21-4 |

| Dodecane | 112-40-3 |

| Tridecane | 629-50-5 |

| Tetradecane | 629-59-4 |

| Pentadecane | 629-62-9 |

| Hexadecane | 544-76-3 |

| Heptadecane | 629-78-7 |

| Octadecane | 593-45-3 |

| Nonadecane | 629-92-5 |

| Eicosane | 112-95-8 |

| Heneicosane | 629-94-7 |

| Docosane | 629-97-0 |

| Tricosane | 638-67-5 |

| Tetracosane | 646-31-1 |

| Pentacosane | 629-99-2 |

| Hexacosane | 630-01-3 |

| Heptacosane | 593-49-7 |

| Octacosane | 630-02-4 |

| Nonacosane | 630-03-5 |

| Triacontane | 638-68-6 |

| Hentriacontane | 630-04-6 |

| Dotriacontane | 544-85-4 |

| Tritriacontane | 630-05-7 |

| Tetratriacontane | 14167-59-0 |

| Pentatriacontane | 630-07-9 |

| Hexatriacontane | 630-06-8 |

| Heptatriacontane | 7194-84-5 |

| Octatriacontane | 7194-85-6 |

| Nonatriacontane | 7194-86-7 |

| Tetracontane | 4181-95-7 |

| Ethylene (B1197577) | 74-85-1 |

| Propylene | 115-07-1 |

| Butene | 25167-67-3 |

| Pentene | 25377-72-4 |

| Hexene | 25264-93-1 |

| Heptene | 25339-56-4 |

| Octene | 25377-83-7 |

| Nonene | 27215-95-8 |

| Decene | 25339-57-5 |

| Acetylene | 74-86-2 |

| Propyne | 74-99-7 |

| Butyne | 25339-58-6 |

| Pentyne | 25339-59-7 |

| Hexyne | 25339-60-0 |

| Heptyne | 25339-61-1 |

| Octyne | 25339-62-2 |

| Nonyne | 25339-63-3 |

| Decyne | 25339-64-4 |

| Benzene | 71-43-2 |

| Toluene | 108-88-3 |

| Xylene | 1330-20-7 |

| Ethylbenzene | 100-41-4 |

| Cumene | 98-82-8 |

| Styrene | 100-42-5 |

| Naphthalene | 91-20-3 |

| Anthracene | 120-12-7 |

| Phenanthrene | 85-01-8 |

| Pyrene | 129-00-0 |

| Chrysene | 218-01-9 |

| Perylene | 198-55-0 |

| Coronene | 191-07-1 |

| Methanol | 67-56-1 |

| Ethanol (B145695) | 64-17-5 |

| Propanol | 71-23-8 |

| Butanol | 71-36-3 |

| Pentanol | 71-41-0 |

| Hexanol | 111-27-3 |

| Heptanol | 111-70-6 |

| Octanol | 111-87-5 |

| Nonanol | 143-08-8 |

| Decanol | 112-30-1 |

| Phenol | 108-95-2 |

| Cresol | 1319-77-3 |

| Catechol | 120-80-9 |

| Resorcinol | 108-46-3 |

| Hydroquinone | 123-31-9 |

| Pyrogallol | 87-66-1 |

| Phloroglucinol | 108-73-6 |

| Formaldehyde (B43269) | 50-00-0 |

| Acetaldehyde | 75-07-0 |

| Propionaldehyde | 123-38-6 |

| Butyraldehyde | 123-72-8 |

| Valeraldehyde | 110-62-3 |

| Benzaldehyde | 100-52-7 |

| Acetone | 67-64-1 |

| Butanone | 78-93-3 |

| Pentanone | 107-87-9 |

| Hexanone | 591-78-6 |

| Acetophenone | 98-86-2 |

| Benzophenone | 119-61-9 |

| Formic acid | 64-18-6 |

| Acetic acid | 64-19-7 |

| Propionic acid | 79-09-4 |

| Butyric acid | 107-92-6 |

| Valeric acid | 109-52-4 |

| Benzoic acid | 65-85-0 |

| Oxalic acid | 144-62-7 |

| Malonic acid | 141-82-2 |

| Succinic acid | 110-15-6 |

| Glutaric acid | 110-94-1 |

| Adipic acid | 124-04-9 |

| Phthalic acid | 88-99-3 |

| Isophthalic acid | 121-91-5 |

| Terephthalic acid | 100-21-0 |

| Methylamine | 74-89-5 |

| Ethylamine | 75-04-7 |

| Propylamine | 107-10-8 |

| Aniline | 62-53-3 |

| Pyridine | 110-86-1 |

| Pyrrole | 109-97-7 |

| Furan | 110-00-9 |

| Thiophene | 110-02-1 |

| Imidazole | 288-32-4 |

| Oxazole | 288-42-6 |

| Thiazole | 288-47-1 |

| Pyrazole | 288-13-1 |

| Isoxazole | 288-14-2 |

| Isothiazole | 288-16-4 |

| Pyridazine | 289-80-5 |

| Pyrimidine | 289-95-2 |

| Pyrazine | 290-37-9 |

| Triazine | 290-87-9 |

| Quinoline | 91-22-5 |

| Isoquinoline | 119-65-3 |

| Cinnoline | 253-66-7 |

| Phthalazine | 253-52-1 |

| Quinazoline | 253-82-7 |

| Quinoxaline | 91-19-0 |

| Indole | 120-72-9 |

| Isoindole | 270-68-8 |

| Indolizine | 274-40-8 |

| Purine | 120-73-0 |

| Pteridine | 91-18-9 |

| Carbazole | 86-74-8 |

| Phenazine | 92-82-0 |

| Phenoxazine | 135-67-1 |

| Phenothiazine | 92-84-2 |

| Acridine | 260-94-6 |

| Perimidine | 262-12-4 |

| Phenanthridine | 229-87-8 |

| Phenanthroline | 66-71-7 |

| Caffeine | 58-08-2 |

| Theobromine | 83-67-0 |

| Theophylline | 58-55-9 |

| Uric acid | 69-93-2 |

| Xanthine | 69-89-6 |

| Guanine | 73-40-5 |

| Adenine | 73-24-5 |

| Cytosine | 71-30-7 |

| Thymine | 65-71-4 |

| Uracil | 66-22-8 |

| Glycine | 56-40-6 |

| Alanine | 56-41-7 |

| Valine | 72-18-4 |

| Leucine | 61-90-5 |

| Isoleucine | 73-32-5 |

| Proline | 147-85-3 |

| Phenylalanine | 63-91-2 |

| Tyrosine | 60-18-4 |

| Tryptophan | 73-22-3 |

| Serine | 56-45-1 |

| Threonine | 72-19-5 |

| Cysteine | 52-90-4 |

| Methionine | 63-68-3 |

| Asparagine | 70-47-3 |

| Glutamine | 56-85-9 |

| Aspartic acid | 56-84-8 |

| Glutamic acid | 56-86-0 |

| Lysine | 56-87-1 |

| Arginine | 74-79-3 |

| Histidine | 71-00-1 |

| Glucose | 50-99-7 |

| Fructose | 57-48-7 |

| Galactose | 59-23-4 |

| Mannose | 3458-28-4 |

| Ribose | 50-69-1 |

| Deoxyribose | 533-67-5 |

| Sucrose | 57-50-1 |

| Lactose | 63-42-3 |

| Maltose | 69-79-4 |

| Starch | 9005-25-8 |

| Cellulose | 9004-34-6 |

| Glycogen | 9005-79-2 |

| Chitin | 1398-61-4 |

| Lignin | 9005-53-2 |

| DNA | 9007-49-2 |

| RNA | 63231-63-0 |

| ATP | 56-65-5 |

| ADP | 58-64-0 |

| AMP | 61-19-8 |

| NAD | 53-84-9 |

| NADP | 53-59-8 |

| FAD | 146-14-5 |

| FMN | 146-17-8 |

| Coenzyme A | 85-61-0 |

| Vitamin A | 11103-57-4 |

| Vitamin B1 | 67-03-8 |

| Vitamin B2 | 83-88-5 |

| Vitamin B3 | 59-67-6 |

| Vitamin B5 | 137-08-6 |

| Vitamin B6 | 65-23-6 |

| Vitamin B7 | 58-85-5 |

| Vitamin B9 | 59-30-3 |

| Vitamin B12 | 68-19-9 |

| Vitamin C | 50-81-7 |

| Vitamin D | 1406-16-2 |

| Vitamin E | 1406-18-4 |

| Vitamin K | 12001-79-5 |

| Cholesterol | 57-88-5 |

| Testosterone | 58-22-0 |

| Estradiol | 50-28-2 |

| Progesterone | 57-83-0 |

| Cortisol | 50-23-7 |

| Aldosterone | 52-39-1 |

| Insulin | 9004-10-8 |

| Glucagon | 9007-92-5 |

| Hemoglobin | 9008-02-0 |

| Myoglobin | 9047-06-7 |

| Cytochrome c | 9007-43-6 |

| Albumin | 9048-46-8 |

| Fibrinogen | 9001-32-5 |

| Thrombin | 9002-04-4 |

| Trypsin | 9002-07-7 |

| Chymotrypsin | 9004-07-3 |

| Pepsin | 9001-75-6 |

| Amylase | 9000-90-2 |

| Lipase | 9001-62-1 |

| Catalase | 9001-05-2 |

| Peroxidase | 9003-99-0 |

| Superoxide (B77818) dismutase | 9054-89-1 |

| Lysozyme | 9001-63-2 |

| Penicillin | 1406-05-9 |

| Streptomycin | 57-92-1 |

| Tetracycline | 60-54-8 |

| Erythromycin | 114-07-8 |

| Aspirin | 50-78-2 |

| Paracetamol | 103-90-2 |

| Ibuprofen | 15687-27-1 |

| Morphine | 57-27-2 |

| Codeine | 76-57-3 |

| Heroin | 561-27-3 |

| Cocaine | 50-36-2 |

| Nicotine | 54-11-5 |

| Ethanolamine | 141-43-5 |

| Diethylamine | 109-89-7 |

| Triethylamine | 121-44-8 |

| Dimethyl sulfoxide | 67-68-5 |

| N,N-Dimethylformamide | 68-12-2 |

| Acetonitrile | 75-05-8 |

| Tetrahydrofuran | 109-99-9 |

| Dioxane | 123-91-1 |

| Diethyl ether | 60-29-7 |

| Chloroform | 67-66-3 |

| Dichloromethane | 75-09-2 |

| Carbon disulfide | 75-15-0 |

| Nitromethane | 75-52-5 |

| Nitrobenzene | 98-95-3 |

| Anisole | 100-66-3 |

| Thioanisole | 100-68-5 |

| Thiophenol | 108-98-5 |

| Benzyl alcohol | 100-51-6 |

| Benzyl chloride | 100-44-7 |

| Benzoyl chloride | 98-88-4 |

| Acetic anhydride | 108-24-7 |

| Phosgene | 75-44-5 |

| Cyanogen | 460-19-5 |

| Hydrogen cyanide | 74-90-8 |

| Sodium cyanide | 143-33-9 |

| Potassium cyanide | 151-50-8 |

| Sodium azide | 26628-22-8 |

| Hydrazine | 302-01-2 |

| Hydroxylamine | 7803-49-8 |

| Nitric acid | 7697-37-2 |

| Sulfuric acid | 7664-93-9 |

| Phosphoric acid | 7664-38-2 |

| Perchloric acid | 7601-90-3 |

| Hydrobromic acid | 10035-10-6 |

| Hydroiodic acid | 10034-85-2 |

| Hydrofluoric acid | 7664-39-3 |